D-Lyxosylamine

Descripción

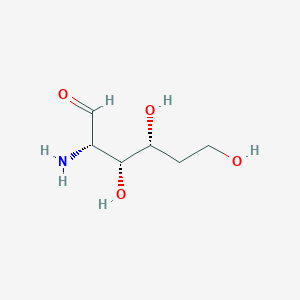

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3,4,6-trihydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHRDQRQUAZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C=O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960402 | |

| Record name | 2-Amino-2,5-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39840-37-4 | |

| Record name | 2-Amino-2,5-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological significance of D-Lyxosylamine in cellular processes

An In-Depth Technical Guide on the Biological Significance of D-Lyxosylamine in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a monosaccharide derivative belonging to the glycosylamine class of compounds. While commercially available as a biochemical reagent for glycobiology research, its specific functional role in cellular processes remains largely uncharacterized in peer-reviewed scientific literature.[1][2] Recent advances in untargeted metabolomics have, however, identified this compound as an endogenous metabolite in a variety of biological systems, ranging from microorganisms to plants and humans. These studies suggest a potential, though currently undefined, involvement in metabolic responses to physiological and pathological stimuli. This guide summarizes the current state of knowledge, focusing on its documented presence as a metabolite, the established synthetic utility of the broader glycosylamine class, and prospective avenues for future research.

This compound as an Endogenous Metabolite

The most significant data regarding this compound's biological presence comes from untargeted metabolomics studies. These investigations have detected this compound and noted alterations in its relative abundance across various conditions. These findings are correlational and do not establish a causative biological function; however, they provide a crucial foundation for future hypothesis-driven research.

Data Presentation: Summary of Metabolomic Studies Featuring this compound

| Study Context | Biological System | Observed Change in this compound | Reference |

| Congenital Zika Virus (ZIKV) Infection | Human Newborn Serum | Upregulated in control samples compared to ZIKV-infected newborns. | [3][4] |

| Aniridia-Associated Keratopathy (AAK) | Patient-Derived Corneal Organoids | Uniquely upregulated in AAK models compared to wild-type controls. | [5] |

| Bladder Cancer | Human Urine/Tissue | Listed as a carbohydrate metabolite with altered levels in bladder cancer. | |

| Plant Stress Response | Haematococcus pluvialis (microalga) | Identified as an intracellular metabolite under various stress conditions. | |

| Plant Maturation | Amaranthus viridis L. | Detected as a metabolite with significant fold-change during plant growth stages. | |

| Pesticide and Shade Stress | Tea Leaf (Camellia sinensis) | Identified as a key metabolite differentiating between treatment conditions. |

The Role of Glycosylamines as Synthetic Intermediates

While the direct biological activity of this compound is not well-defined, the broader class of glycosylamines serves as a critical platform for chemical synthesis of complex, biologically active molecules. They are valuable precursors for producing N-linked glycoconjugates and iminosugars. Iminosugars, in particular, are potent inhibitors of glycosidases and glycosyltransferases and are investigated for therapeutic applications. The synthesis of these molecules often begins with the formation of a glycosylamine from a parent sugar.

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols

Given the lack of established protocols for studying the specific cellular functions of this compound, this section provides a generalized, representative methodology for its chemical synthesis. This is a foundational requirement for any research aiming to investigate its biological properties.

4.1 Protocol: Synthesis of this compound

This protocol is a generalized method based on common procedures for glycosylamine synthesis.

Objective: To synthesize this compound from D-lyxose.

Materials:

-

D-lyxose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Methanol

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Lyophilizer (or rotary evaporator)

-

Filtration apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve D-lyxose in concentrated aqueous ammonia.

-

Addition of Catalyst: Add one molar equivalent of ammonium bicarbonate to the solution. The bicarbonate facilitates the reaction.

-

Reaction Incubation: Seal the flask and stir the mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Reagents: After the reaction is complete, cool the mixture. Remove the excess ammonia and water via lyophilization (freeze-drying) or under reduced pressure using a rotary evaporator. This should yield the crude glycosylamine as a solid or syrup.

-

Purification: Wash the crude product with a solvent in which the glycosylamine is insoluble but impurities are soluble, such as anhydrous diethyl ether, to remove unreacted starting material and side products.

-

Isolation: Isolate the purified this compound product by filtration and dry under a vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Experimental workflow for this compound synthesis.

Unsubstantiated Claims and Future Research Directions

5.1 Review of Biological Activity Claims

Some commercial suppliers have associated this compound with anti-leishmanial and anticancer activities. However, a thorough search of the scientific literature did not yield primary research data to substantiate these claims specifically for this compound. It is important to note that other aminosugars, such as D-glucosamine, have been investigated for antitumor effects. This highlights the critical need for empirical validation of any claimed biological activities.

5.2 Future Research Directions

The identification of this compound in multiple metabolomic studies presents a compelling case for further investigation. The following areas represent logical next steps to elucidate its biological significance:

-

Functional Validation: Investigate whether the observed changes in this compound levels in disease models (e.g., ZIKV infection, AAK) have a functional consequence. This could involve supplementing cells or model organisms with this compound to observe effects on cellular pathways.

-

Enzyme Inhibition Screening: Given that related iminosugars are potent enzyme inhibitors, this compound and its derivatives should be screened against a panel of relevant enzymes, such as glycosidases, to identify potential targets.

-

Metabolic Fate Analysis: Utilize isotope labeling studies (e.g., with ¹³C or ¹⁵N) to trace the metabolic fate of this compound within cells. This would help determine if it is a precursor for other biomolecules or a metabolic dead-end.

-

Pathway Perturbation: Use genetic tools (e.g., CRISPR/Cas9) to modulate enzymes potentially involved in the synthesis or degradation of this compound to study the resulting cellular phenotype.

Conclusion

This compound is a biochemically relevant molecule whose presence has been confirmed in a range of biological systems. However, its specific role in cellular processes remains an open and intriguing question in the field of glycobiology. While its utility as a synthetic building block is established, the current body of evidence regarding its direct biological functions is limited to correlational data from metabolomics. This technical guide consolidates the available information, highlighting that this compound represents an under-explored molecule with potential for new discoveries. Future research focused on validating its function is essential to transition our understanding of this compound from a mere metabolite to a functionally significant component of cellular machinery.

References

- 1. TDP1 knockout Leishmania donovani accumulate topoisomerase 1-linked DNA damage and are hypersensitive to clinically used antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activities of D-glucosamine and its derivatives | Semantic Scholar [semanticscholar.org]

Potential Biological Activities of D-Lyxosylamine Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Aminosugars, a class of carbohydrates where a hydroxyl group is replaced by an amine group, have garnered significant interest due to their diverse biological activities. This technical guide focuses on the potential biological activities of D-Lyxosylamine and its derivatives. Due to the limited availability of direct research on this compound, this paper will leverage the extensive data available for its structural analog, D-Glucosamine, to provide a comprehensive overview of potential therapeutic areas, underlying mechanisms of action, and the experimental methodologies required for their investigation. This approach allows for informed hypothesis generation and serves as a foundational resource for initiating research programs centered on this compound.

Introduction: The Therapeutic Potential of Aminosugars

Aminosugars are fundamental components of various biological macromolecules, including glycoproteins and glycosaminoglycans, and play crucial roles in cellular processes. Their synthetic derivatives are being actively investigated for a range of therapeutic properties. This compound, an aminosugar derived from the pentose sugar D-lyxose, represents an under-explored area of chemical space. In contrast, D-Glucosamine, an amino derivative of the ubiquitous hexose glucose, has been the subject of extensive research, revealing significant anticancer, antiviral, and enzyme-inhibitory activities.

Given the structural similarities between these aminosugars, the biological profile of D-Glucosamine provides a strong predictive framework for the potential activities of this compound. This guide will synthesize the current knowledge on D-Glucosamine and related compounds to illuminate the prospective biological landscape of this compound, focusing on actionable data and protocols for researchers.

Potential Biological Activities

The biological activities observed for D-Glucosamine and its derivatives suggest several promising avenues of investigation for this compound.

Anticancer Activity

D-Glucosamine and its hydrochloride salt have demonstrated significant growth-inhibitory effects against various cancer cell lines.[1][2] Studies show that these compounds can induce a concentration-dependent reduction in cancer cell proliferation.[1][2] This antiproliferative effect is associated with the induction of apoptosis and alterations in the cell cycle, often causing an arrest in the S phase.[1]

One of the key mechanisms underlying the anticancer effect of D-Glucosamine is the inhibition of the p70S6K signaling pathway. D-Glucosamine has been shown to decrease the phosphorylation of p70S6K and its downstream targets, which are critical for protein synthesis and cell growth. This inhibition appears to be independent of mTOR, a major upstream regulator of p70S6K. Furthermore, D-glucosamine nanoparticles have been shown to stimulate an immune response and reduce tumor size in animal models, suggesting potential as an immunomodulatory agent in cancer therapy.

Antiviral Activity

Derivatives of aminosugars, particularly N-acetyl-D-glucosamine (GlcNAc), have shown potential as antiviral agents. Studies have demonstrated that GlcNAc can inhibit the replication of viruses such as Influenza A Virus (IAV). For instance, GlcNAc was able to prevent 50% of the cytopathic effect of IAV in MDCK cells at a concentration of 4 mM. More advanced formulations, such as GlcNAc nanoparticles, have shown even greater potency.

Recent research has also explored the broad-spectrum antiviral activity of D-Glucosamine against human coronaviruses, including SARS-CoV-2. It has been shown to enhance the host's innate immune response by increasing the O-GlcNAcylation of MAVS, a key protein in antiviral signaling, thereby boosting interferon production. Furthermore, computational studies suggest that N-acetyl-D-glucosamine has a high binding affinity to key SARS-CoV-2 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), indicating a potential to directly inhibit viral replication. A synthesized nucleoside analogue bearing an N-acetyl-D-glucosamine residue showed activity against Influenza A H1N1 and Coxsackievirus B3, with IC50 values of 70.7 µM and 13.9 µM, respectively.

Enzyme Inhibition

A critical metabolic pathway in both prokaryotic and eukaryotic cells is the Hexosamine Biosynthesis Pathway (HBP), which produces UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. The first and rate-limiting step of this pathway is catalyzed by the enzyme Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase). This enzyme is a promising target for the development of antimicrobial and antidiabetic agents. Inhibition of GlcN-6-P synthase disrupts the production of essential cell wall components in bacteria and fungi and can modulate metabolic pathways in humans. Various compounds, including analogues of the natural substrates (L-glutamine and D-fructose-6-phosphate), have been identified as inhibitors of this enzyme. This presents a compelling rationale for investigating this compound and its derivatives as potential inhibitors of GlcN-6-P synthase.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data reported for D-Glucosamine and its derivatives, providing a benchmark for future studies on this compound.

Table 1: Anticancer Activity of D-Glucosamine Derivatives

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| D-Glucosamine HCl | SMMC-7721 (Hepatoma) | MTT Assay | Inhibition Ratio | 50% at 500 µg/ml | |

| D-Glucosamine | SMMC-7721 (Hepatoma) | MTT Assay | Inhibition Ratio | 52% at 500 µg/ml | |

| D-Glucosamine HCl | Sarcoma 180 (in vivo) | Tumor Growth | Inhibition Ratio | ~45% at 250 mg/kg | |

| N-acetyl-D-glucosamine | MCF-7 (Breast Cancer) | Proliferation Assay | - | Significant decrease at 2 mM & 4 mM | |

| N-acetyl-D-glucosamine | 4T1 (Breast Cancer) | Proliferation Assay | - | Significant decrease at 2 mM & 4 mM |

Table 2: Antiviral Activity of D-Glucosamine Derivatives

| Compound | Virus | Cell Line | Endpoint (IC50/EC50) | Result | Reference |

| D-Glucosamine | SARS-CoV-2 | Calu-3 | EC50 | 11.82 mM | |

| D-Glucosamine | HCoV-229E | Calu-3 | EC50 | 10.66 mM | |

| N-acetyl-D-glucosamine | Influenza A Virus (IAV) | MDCK | EC50 | 4 mM | |

| N-acetyl-D-glucosamine NPs | Influenza A Virus (IAV) | MDCK | EC50 | 0.125 mM | |

| Glucosamine Nucleoside (3f) | Influenza A H1N1 | Not Specified | IC50 | 70.7 µM | |

| Glucosamine Nucleoside (3f) | Coxsackievirus B3 | Not Specified | IC50 | 13.9 µM |

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by aminosugars is critical for drug development. Visualizing these pathways and experimental workflows can clarify complex relationships.

Figure 1: General workflow for the biological activity screening of a novel compound.

Figure 2: The Hexosamine Biosynthesis Pathway (HBP) and the role of GlcN-6-P Synthase.

Figure 3: Proposed mechanism of D-Glucosamine's anticancer activity via p70S6K inhibition.

Key Experimental Protocols

To facilitate the investigation of this compound compounds, this section provides detailed methodologies for key in vitro assays.

Cell Proliferation and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest (e.g., SMMC-7721, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570-590 nm)

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and wells with cells treated with vehicle only (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals. The plate may be placed on a shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antiviral Activity (Plaque Reduction Assay)

This is the gold standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral agent.

-

Principle: An effective antiviral agent will reduce the number of plaques (localized areas of cell death caused by viral replication) that form in a monolayer of host cells. The 50% inhibitory concentration (IC50) is calculated from a dose-response curve.

-

Materials:

-

24- or 48-well sterile plates

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock with a known titer (Plaque-Forming Units/mL)

-

This compound compound stock solution

-

Serum-free medium for dilutions

-

Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

-

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer. Incubate for 24-48 hours.

-

Compound and Virus Preparation: Prepare serial dilutions of the this compound compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 PFU per well). Also prepare a virus control (virus + medium) and a cell control (medium only).

-

Incubation: Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.

-

Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Carefully aspirate the inoculum and gently add 1 mL of the semi-solid overlay medium to each well.

-

Plaque Formation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques (clear zones) in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Plot the percentage of plaque reduction against the compound concentration to determine the IC50 value.

-

Enzyme Inhibition (Glucosamine-6-Phosphate Synthase Assay)

This protocol outlines a method to screen for inhibitors of GlcN-6-P synthase, a key enzyme in the HBP.

-

Principle: The activity of GlcN-6-P synthase is measured by quantifying the amount of product, glucosamine-6-phosphate (GlcN-6-P), formed from the substrates fructose-6-phosphate and glutamine. A colorimetric method can be used where the product is acetylated and then reacts with Ehrlich's reagent to produce a colored compound.

-

Materials:

-

Purified GlcN-6-P synthase enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing EDTA and DTT)

-

Substrates: D-fructose-6-phosphate and L-glutamine

-

This compound compound stock solution (test inhibitor)

-

Acetic anhydride solution (for acetylation)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acid/alcohol solution)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the purified enzyme, and the test inhibitor (this compound) at various concentrations. Include a control reaction with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates (fructose-6-phosphate and glutamine).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) to allow for product formation.

-

Stop Reaction: Terminate the reaction, typically by heat inactivation or the addition of a strong acid.

-

Product Derivatization: Acetylate the GlcN-6-P product by adding acetic anhydride.

-

Color Development: Add Ehrlich's reagent to the wells and incubate to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 585 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of GlcN-6-P.

-

Calculate the rate of product formation in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the extensive research on its structural analog, D-Glucosamine, provides a compelling rationale for its investigation as a potential therapeutic agent. The documented anticancer, antiviral, and enzyme-inhibitory properties of D-Glucosamine and its derivatives suggest that this compound compounds could exhibit a similar, and potentially novel, spectrum of biological activities.

This technical guide offers a foundational framework for researchers, scientists, and drug development professionals to initiate studies into this compound. The provided quantitative data serves as a benchmark for activity, the signaling pathways offer mechanistic hypotheses, and the detailed experimental protocols provide a clear path for in vitro evaluation. The future of this compound research lies in the systematic screening of its biological effects, the synthesis of novel derivatives to explore structure-activity relationships, and the elucidation of its specific molecular targets and mechanisms of action. Such efforts are essential to unlock the full therapeutic potential of this promising but under-explored aminosugar.

References

Early-Stage Research on D-Lyxosylamine Glycation: A Technical Guide for Drug Development Professionals

Abstract: Non-enzymatic glycation, a cascade of reactions initiated by the covalent attachment of reducing sugars to biomolecules, is a fundamental process implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes and neurodegeneration. The initial product of this reaction between a sugar and an amino group is a Schiff base, which subsequently rearranges to form more stable Amadori products. These early-stage products are precursors to a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). While research has extensively focused on sugars like glucose and ribose, the glycation potential of less common sugars such as D-lyxose remains an area of nascent investigation. This technical guide provides a foundational framework for researchers and drug development professionals embarking on the study of D-lyxosylamine—the initial Schiff base formed from D-lyxose—and its progression to AGEs. It outlines the core biochemical pathways, presents detailed experimental protocols for in vitro analysis, and includes quantitative data from analogous glycation models to serve as a comparative baseline.

The Biochemical Foundation of this compound Glycation

Glycation is a non-enzymatic reaction that begins when the carbonyl group of a reducing sugar, such as D-lyxose, reacts with a free amino group on a protein, lipid, or nucleic acid.[1][2][3] This process, also known as the Maillard reaction, is a key mechanism of molecular damage that accumulates with age and is accelerated in hyperglycemic conditions.[3][4]

The Maillard Reaction: From this compound to AGEs

The reaction cascade is initiated with the formation of an unstable Schiff base. In the context of D-lyxose reacting with the epsilon-amino group of a lysine residue on a protein, this initial product is termed this compound. This compound is in equilibrium with its open-chain aldimine form and a more stable glycosylamine ring structure.

The this compound (Schiff base) then undergoes a spontaneous rearrangement to form a more stable ketoamine, known as an Amadori product. This product is a crucial intermediate that, through a series of subsequent oxidation, dehydration, and cyclization reactions, gives rise to irreversible, heterogeneous structures known as Advanced Glycation End-products (AGEs). These AGEs are responsible for the downstream pathological effects associated with glycation.

Biological Consequences and Quantitative Analysis

The accumulation of AGEs leads to significant pathophysiological consequences through two primary mechanisms: (1) direct alteration of protein structure and function via cross-linking, and (2) interaction with cellular receptors, primarily the Receptor for Advanced Glycation End products (RAGE), which triggers inflammatory and fibrotic signaling cascades.

Quantitative Data from In Vitro Glycation Models

Early-stage research into this compound requires the establishment of baseline data. While specific data for D-lyxose is limited, studies using other reducing sugars provide a valuable reference. The tables below summarize quantitative findings from in vitro experiments where proteins were glycated with various sugars, and the biological effects of the resulting AGEs were measured.

Table 1: In Vitro Formation of Glycation Products

| Parameter | Native LDL | Glycated LDL | % Increase | Inhibitor + Glycated LDL | % Inhibition |

|---|---|---|---|---|---|

| Fructosamine (nM/mg) | 2.1 ± 0.23 | 15.31 ± 1.31 | 629% | 11.4 ± 0.3 (130 µM EA) | 34.41% |

| Protein Carbonyls (nM/mg) | 4.24 ± 0.5 | 27.3 ± 0.3 | 544% | 13.2 ± 0.4 (130 µM EA) | 43.43% |

| Intrinsic Fluorescence (a.u.) | 191 ± 16 | 108 ± 16 | -43% | 132 ± 9 (130 µM EA) | 31% (Recovery) |

Data synthesized from an in vitro study on LDL glycation, demonstrating the increase in early (fructosamine) and oxidative (carbonyl) markers, and the quenching of tryptophan fluorescence. Ellagic Acid (EA) was used as an inhibitor.

Table 2: Effect of Specific AGEs on Gene Expression in a Reconstructed Skin Model

| Gene/Protein | Control | CML-Collagen | CEL-Collagen | MG-H1-Collagen | Pentosidine-Collagen |

|---|---|---|---|---|---|

| α6 Integrin Expression | Baseline | Increased (p<0.01) | Increased (p<0.01) | No Effect | Not Reported |

| Laminin 5 Expression | Baseline | No Effect | Diminished (p<0.05) | Diminished (p<0.05) | Not Reported |

| Procollagen I Production | Baseline | Increased (p<0.01) | Increased (p<0.01) | No Effect | Not Reported |

| MMP1 Secretion | Baseline | No Effect | No Effect | Decreased (p<0.05) | Not Reported |

| IL-6 Secretion | Baseline | No Effect | Decreased (p<0.05) | Decreased (p<0.05) | Not Reported |

| MMP3 mRNA (Dermis) | Baseline | Increased (p<0.05) | Mixed Effects | Increased (p<0.05) | Suppressed (p<0.05) |

Summary of findings from a study where dermal matrices were enriched with specific AGEs—Nɛ-(carboxymethyl)-lysine (CML), Nɛ-(carboxyethyl)-lysine (CEL), methylglyoxal hydroimidazolone (MG-H1), or pentosidine—showing their distinct biological effects.

Experimental Protocols for this compound Glycation Research

The following protocols provide a standardized approach for the in vitro study of this compound glycation, from the preparation of glycated proteins to their analytical characterization and biological assessment.

Protocol: In Vitro Preparation of D-Lyxose-Modified Bovine Serum Albumin (BSA-Lyx-AGEs)

-

Reagent Preparation:

-

Prepare a 100 mg/mL solution of BSA in sterile 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

-

Prepare a 1 M stock solution of D-lyxose in sterile 0.1 M PBS.

-

Filter-sterilize both solutions using a 0.22 µm syringe filter.

-

-

Glycation Reaction:

-

In a sterile conical tube, combine the BSA solution and D-lyxose solution to final concentrations of 50 mg/mL BSA and 0.5 M D-lyxose.

-

Prepare a control sample containing 50 mg/mL BSA in PBS without D-lyxose.

-

Incubate the tubes at 37°C for 4-8 weeks in the dark. The formation of yellow-brown chromophores can be monitored spectrophotometrically at ~340 nm as an indicator of AGE formation.

-

-

Purification:

-

Terminate the reaction by transferring the solutions to dialysis tubing (10 kDa MWCO).

-

Dialyze extensively against 0.1 M PBS at 4°C for 48 hours with at least four buffer changes to remove unreacted D-lyxose and other small molecules.

-

Recover the protein solution, measure its concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

-

Protocol: Mass Spectrometry-Based Identification of D-Lyxosylated Peptides

This protocol outlines a bottom-up proteomics approach to identify specific sites of D-lyxose modification on a protein.

-

Sample Preparation:

-

Take 50 µg of purified BSA-Lyx-AGEs and the BSA control.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Alkylation: Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

-

Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.

-

Elute the peptides and dry them completely in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.

-

Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS fragmentation of the most abundant precursor ions.

-

-

Data Analysis:

-

Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against the BSA protein sequence.

-

Include a variable modification corresponding to the mass of D-lyxose (+132.068 Da for the Amadori product after dehydration) on lysine (K) and arginine (R) residues.

-

Validate peptide-spectrum matches and localize modification sites with high confidence.

-

RAGE Signaling: A Key Pathway in AGE-Mediated Pathology

The interaction of AGEs with the Receptor for Advanced Glycation End products (RAGE) is a critical event that translates extracellular glycation stress into intracellular inflammatory signaling. Activation of RAGE on cell types like endothelial cells and macrophages initiates a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This, in turn, upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation.

References

- 1. Advanced Glycation End Products in Disease Development and Potential Interventions [mdpi.com]

- 2. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of D-Lyxosylamine from D-Lyxose

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Lyxosylamine, a derivative of the rare sugar D-Lyxose, is a valuable building block in medicinal chemistry and drug discovery. As an amino sugar, it serves as a precursor for the synthesis of various biologically active molecules, including iminosugars and nucleoside analogs, which are investigated for their potential as enzyme inhibitors and therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from D-Lyxose, based on established methods for glycosylamine formation from reducing sugars.

Data Presentation: Comparative Reaction Conditions for Glycosylamine Synthesis

The following table summarizes reaction conditions reported for the synthesis of various glycosylamines from their corresponding reducing sugars, providing a useful reference for optimizing the synthesis of this compound.

| Reducing Sugar | Reagents | Temperature (°C) | Time (h) | Yield | Reference |

| D-Glucose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |

| D-Galactose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |

| Lactose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |

| Cellobiose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |

| Maltose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |

| General Reducing Sugars | Aqueous NH₃, NH₄HCO₃ | Not specified | Not specified | Quantitative |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from D-Lyxose via direct amination in an aqueous ammonia solution catalyzed by ammonium bicarbonate.

Materials:

-

D-Lyxose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Concentrated aqueous ammonia (28-30%)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath with temperature control

-

Rotary evaporator

-

Lyophilizer (optional)

-

Glass funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve D-Lyxose (1 equivalent) in a minimal amount of deionized water.

-

To this solution, add ammonium bicarbonate (1 equivalent).

-

Carefully add concentrated aqueous ammonia to the mixture. A typical ratio is to use a commercial aqueous solution of ammonia. The ammonia should be in excess.

-

Add a magnetic stir bar to the flask.

-

-

Reaction Execution:

-

Seal the flask and place it in a pre-heated water bath or heating mantle set to 42°C.

-

Stir the reaction mixture vigorously for 36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable staining method for the product is available.

-

-

Work-up and Isolation:

-

After 36 hours, remove the flask from the heat source and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and water. This should result in a crude residue. For complete removal of water, lyophilization (freeze-drying) of the residue is recommended.

-

-

Purification:

-

The resulting residue, which is the crude this compound, can be further purified.

-

Dissolve the crude product in a minimal amount of ethanol.

-

Precipitate the purified this compound by the slow addition of diethyl ether while stirring.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified this compound under vacuum.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Chemical Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: N-acetylation of D-Lyxosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated amino sugars are fundamental components of various biologically significant molecules, including glycoproteins and glycolipids. The N-acetylation of aminosugars is a critical step in the synthesis of these molecules for research and pharmaceutical development. While protocols for the N-acetylation of common amino sugars like D-glucosamine are well-established, specific procedures for less common sugars such as D-lyxosylamine are not as readily available in the scientific literature.

This document provides a detailed, adapted protocol for the N-acetylation of this compound. The methodology is based on established procedures for the N-acetylation of D-glucosamine, a structurally similar amino sugar.[1][2][3] This protocol is intended to serve as a starting point for researchers, and optimization may be necessary to achieve the desired yield and purity for N-acetyl-D-lyxosylamine.

Chemical Reaction

The N-acetylation of this compound involves the reaction of the primary amine group of this compound with an acetylating agent, typically acetic anhydride, to form an amide linkage.

Caption: Chemical reaction for the N-acetylation of this compound.

Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of D-glucosamine.[1][2]

Materials:

-

This compound

-

Acetic anhydride

-

Methanol

-

Sodium bicarbonate (Saturated aqueous solution)

-

Deionized water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol in a round-bottom flask. Stir the solution at room temperature until the solid is completely dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed during the reaction.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified N-acetyl-D-lyxosylamine using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: General workflow for the N-acetylation of this compound.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents used and the expected yield for the N-acetylation of this compound, based on analogous reactions with D-glucosamine. Actual results may vary depending on the specific experimental conditions.

| Parameter | Value | Unit | Notes |

| This compound | 1.0 | g | Starting material |

| Acetic Anhydride | 1.1 | equivalents | Acetylating agent |

| Methanol | 20 | mL | Solvent |

| Expected Yield | 70-90 | % | Yield may vary with purification method |

| Purity | >95 | % | Determined by NMR |

Applications

N-acetylated sugars, including N-acetyl-D-lyxosylamine, have potential applications in various fields:

-

Drug Development: They can serve as precursors for the synthesis of nucleoside analogs and other bioactive molecules with potential therapeutic applications.

-

Glycobiology Research: As building blocks for the synthesis of complex oligosaccharides and glycoconjugates, they are essential tools for studying carbohydrate-protein interactions and other biological processes.

-

Material Science: N-acetylated sugars can be used to modify the properties of polymers and other materials.

Conclusion

This document provides a comprehensive, though adapted, protocol for the N-acetylation of this compound. The provided methodology, quantitative data, and workflows are based on well-established procedures for similar amino sugars and should serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. It is recommended that researchers optimize the reaction conditions to suit their specific needs and available resources.

References

Application of D-Lyxosylamine as a Chiral Auxiliary: A Review of an Analogous System

A thorough review of scientific literature reveals no specific documented applications of D-lyxosylamine as a chiral auxiliary in organic reactions. This suggests that its use in this capacity is either not yet explored or not published in readily accessible sources.

To provide researchers, scientists, and drug development professionals with relevant and practical information in the field of sugar-derived chiral auxiliaries, this document presents detailed application notes and protocols for a closely related and well-established compound: D-glucosamine . Carbohydrate-derived auxiliaries are valued for their conformational rigidity, high density of stereocenters, and natural abundance, making them powerful tools in asymmetric synthesis.[1] The principles and methodologies described herein for D-glucosamine can serve as a foundational guide for the potential development and application of other pentose-derived amines like this compound.

Application Notes: D-Glucosamine as a Chiral Auxiliary

D-Glucosamine and its derivatives have been successfully employed as chiral auxiliaries and catalysts in a variety of stereoselective transformations.[2][3] These include asymmetric aldol additions, Diels-Alder reactions, and the synthesis of chiral heterocycles.[4][5] The inherent chirality of the glucosamine scaffold provides a defined three-dimensional environment that can effectively bias the facial selectivity of reactions on an attached prochiral substrate.

Asymmetric Diels-Alder Reaction

A key application of D-glucosamine is in directing π-facial selectivity in Diels-Alder cycloadditions. A furan derivative of glucosamine can act as a chiral diene, reacting with dienophiles to form 7-oxanorbornene structures with high stereocontrol. The stereogenic center on the glucosamine backbone, being in proximity to the furan ring, effectively shields one face of the diene, leading to a preferred direction of attack for the incoming dienophile. This strategy allows for the creation of up to four new stereocenters in a single, atom-economical step.

Asymmetric Synthesis of β-Lactams (Staudinger Reaction)

Derivatives of D-glucosamine have also been utilized as chiral auxiliaries in the Staudinger reaction to synthesize optically active β-lactams (monobactams). In this approach, a D-glucosamine derivative, such as D-glucosamine propanedithioacetal, serves as the chiral template. The reaction involves the [2+2] cycloaddition of a ketene with an imine, where the chirality of the auxiliary attached to the imine dictates the stereochemical outcome of the newly formed β-lactam ring.

Data Presentation

The following tables summarize the quantitative outcomes for the key applications of D-glucosamine derivatives as chiral auxiliaries.

Table 1: Asymmetric Diels-Alder Reaction of a Glucosamine-Derived Furan with N-Phenylmaleimide

| Entry | Dienophile | Lewis Acid Catalyst | Temperature (°C) | Yield (%) | exo:endo Ratio | Diastereomeric Ratio (exo product) |

| 1 | N-Phenylmaleimide | None | 20 | 58 | >95:5 | 6.5 : 1 |

| 2 | N-Phenylmaleimide | ZnCl₂ | 0 | 65 | >95:5 | 7.0 : 1 |

| 3 | N-Phenylmaleimide | Et₂AlCl | -78 | 72 | >95:5 | 8.0 : 1 |

Table 2: Diastereoselective Synthesis of β-Lactams using a D-Glucosamine Auxiliary

| Entry | Imine Substituent (R¹) | Ketenyl Chloride (R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 4-Methoxyphenyl | Phenoxyacetyl chloride | 3-Phenoxy-4-(4-methoxyphenyl)-azetidin-2-one | 75 | 90:10 |

| 2 | 2,4-Dimethoxyphenyl | Phenoxyacetyl chloride | 3-Phenoxy-4-(2,4-dimethoxyphenyl)-azetidin-2-one | 80 | >95:5 |

| 3 | Phenyl | Acetoxyacetyl chloride | 3-Acetoxy-4-phenyl-azetidin-2-one | 68 | 85:15 |

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol is adapted from the work of Roelfes and coworkers, describing the reaction of a glucosamine-derived furan with N-phenylmaleimide.

1. Synthesis of the Chiral Diene (Glucosamine-Derived Furan):

-

The chiral furan is synthesized from N-acetylglucosamine in a multi-step procedure. The key final step involves the dehydration of a dihydroxyethyl acetamidofuran intermediate.

2. Diels-Alder Cycloaddition:

-

To a solution of the glucosamine-derived furan (1.0 eq) in dichloromethane (DCM, 0.1 M) is added N-phenylmaleimide (1.1 eq).

-

The reaction mixture is stirred at room temperature (20 °C) for 24 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 7-oxanorbornene product.

-

For Lewis acid-catalyzed reactions, the mixture is cooled to the specified temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes, 1.2 eq). The reaction is then stirred for the indicated time before quenching with a saturated aqueous solution of NaHCO₃.

3. Auxiliary Cleavage:

-

The glucosamine auxiliary can be cleaved from the cycloadduct if desired, for example, by oxidative cleavage of the diol moiety.

Protocol 2: Asymmetric β-Lactam Synthesis via Staudinger Reaction

This protocol is based on the synthesis of monocyclic β-lactams using a D-glucosamine propanedithioacetal auxiliary.

1. Synthesis of the Chiral Imine:

-

The D-glucosamine propanedithioacetal auxiliary is condensed with an appropriate aldehyde (e.g., anisaldehyde) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding chiral imine.

2. [2+2] Cycloaddition (Staudinger Reaction):

-

To a solution of the chiral imine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C, a solution of the desired acyl chloride (e.g., phenoxyacetyl chloride, 1.5 eq) in DCM is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12-18 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting crude β-lactam is purified by column chromatography on silica gel.

3. Cleavage of the Chiral Auxiliary:

-

The glucosamine auxiliary can be removed from the β-lactam nitrogen under specific conditions (e.g., oxidative cleavage or ceric ammonium nitrate treatment) to yield the N-unsubstituted β-lactam.

Visualizations

Caption: Workflow for the D-glucosamine-directed Diels-Alder reaction.

Caption: Stereocontrol in the Staudinger synthesis of β-lactams.

References

- 1. π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. D-Glucosamine in a chimeric prolinamide organocatalyst for direct asymmetric aldol addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

Application Notes and Protocols for the Detection and Quantification of D-Lyxosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxosylamine is a glycosylamine, a class of compounds formed by the reaction of a reducing sugar (in this case, D-lyxose) with an amine. As interest in the biological roles and therapeutic potential of glycosylamines grows, robust and reliable analytical methods for their detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of this compound, drawing upon established methods for similar amino sugars and glycosylamines.

Challenges in this compound Analysis:

-

Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing moiety, making direct UV detection insensitive.

-

High Polarity: The polar nature of this compound makes it challenging to retain on traditional reversed-phase HPLC columns.

-

Non-volatility: this compound is not volatile, necessitating derivatization for gas chromatography-based methods.

To address these challenges, the following protocols describe methods employing derivatization to enhance detection or utilize alternative separation and detection techniques suitable for polar, non-volatile compounds. The presented methodologies are based on well-established analytical principles for amino sugars and should be validated for the specific matrix and concentration range of interest for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization and Fluorescence Detection

This method offers high sensitivity and selectivity for the quantification of this compound by introducing a fluorescent tag prior to chromatographic separation.

Experimental Protocol

1.1. Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

For solid samples, dissolve a known weight in a suitable solvent (e.g., water, methanol) and filter through a 0.45 µm syringe filter.

-

If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

1.2. Derivatization with p-Aminobenzoic Acid (p-AMBA): [1]

-

To 100 µL of the prepared sample or standard, add 100 µL of a 0.1 M solution of p-aminobenzoic acid in methanol.

-

Add 50 µL of a 5% (w/v) sodium cyanoborohydride solution in methanol.

-

Cap the vial and heat at 65°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with the mobile phase before injection.

1.3. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 25 mM sodium acetate buffer, pH 5.5

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Fluorescence Detector:

Quantitative Data for Similar Amino Sugars

The following table summarizes typical performance characteristics for the HPLC analysis of amino sugars using pre-column derivatization. These values should be considered as a starting point for the validation of a this compound-specific method.

| Parameter | Glucosamine | Galactosamine | Mannosamine |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 1 - 10 ng/mL | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 5 - 25 ng/mL | 5 - 25 ng/mL |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |

| Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 |

Workflow Diagram

Caption: HPLC workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides high separation efficiency and structural information, making it a powerful tool for the analysis of this compound after conversion to a volatile derivative.

Experimental Protocol

2.1. Sample Preparation and Hydrolysis (if applicable):

-

For samples containing glycosidically bound this compound, acid hydrolysis is required to release the free amino sugar. A common procedure involves heating the sample with 4 M HCl at 100°C for 4 hours.

-

Neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

Dry the sample under a stream of nitrogen.

2.2. Derivatization to Alditol Acetates: [2][3]

-

Reduction: Dissolve the dried sample in 1 M ammonium hydroxide containing 20 mg/mL sodium borohydride. Incubate at room temperature for 1 hour.

-

Acetylation: Add glacial acetic acid to stop the reduction. Dry the sample. Add acetic anhydride and pyridine. Heat at 100°C for 1 hour.

-

Extraction: After cooling, add dichloromethane and water. Vortex and centrifuge. Collect the organic (lower) layer containing the alditol acetate derivatives.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2.3. GC-MS Conditions:

-

Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min

-

Ramp: 5°C/min to 250°C

-

Hold: 5 min at 250°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

Quantitative Data for Similar Amino Sugars

| Parameter | Glucosamine | Galactosamine | Mannosamine |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 1 µg/mL | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 5 µg/mL | 0.5 - 5 µg/mL |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Precision (RSD%) | < 10 | < 10 | < 10 |

Workflow Diagram

Caption: GC-MS workflow for this compound analysis.

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

CE offers high separation efficiency and requires minimal sample volume. Coupling with LIF detection after derivatization provides excellent sensitivity.

Experimental Protocol

3.1. Sample Preparation:

-

Follow the same sample preparation steps as for HPLC analysis (Section 1.1).

3.2. Derivatization with 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA):

-

To 10 µL of the sample or standard, add 5 µL of 10 mM potassium cyanide in water.

-

Add 5 µL of 10 mM CBQCA in methanol.

-

Mix and let the reaction proceed at room temperature for at least 1 hour in the dark.

-

Dilute the reaction mixture with the CE running buffer before injection.

3.3. CE Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm ID, 360 µm OD, 50 cm total length, 40 cm effective length).

-

Running Buffer: 50 mM borate buffer, pH 9.5.

-

Separation Voltage: 20 kV.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Capillary Temperature: 25°C.

-

LIF Detector:

-

Excitation: Argon ion laser at 488 nm.

-

Emission: Use a bandpass filter centered around 590 nm.

-

Quantitative Data for Similar Amino Sugars

| Parameter | Glucosamine | Galactosamine | Mannosamine |

| Limit of Detection (LOD) | Attomole (10⁻¹⁸ mol) levels achievable | Attomole (10⁻¹⁸ mol) levels achievable | Attomole (10⁻¹⁸ mol) levels achievable |

| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 |

| Migration Time RSD (%) | < 2 | < 2 | < 2 |

Workflow Diagram

Caption: CE-LIF workflow for this compound analysis.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive starting point for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a thorough method validation for this compound to ensure accuracy, precision, and reliability of the obtained results. This includes establishing linearity, limits of detection and quantification, accuracy, and precision in the matrix of interest.

References

Application Note: HPLC Analysis of D-Lyxosylamine and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lyxosylamine and its derivatives are aminosugars of increasing interest in glycobiology and pharmaceutical research. Accurate and sensitive quantification of these compounds is crucial for various applications, including reaction monitoring, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of these non-chromophoric compounds. This application note provides detailed protocols for the HPLC analysis of this compound and its derivatives, focusing on methods with and without derivatization.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method is suitable for sensitive analysis and leverages common UV-Vis or fluorescence detectors. Derivatization introduces a chromophore or fluorophore to the analyte, enhancing its detectability. A common derivatizing agent for primary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Preparation: Prepare a stock solution of this compound (or its derivative) in deionized water at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in deionized water to an estimated concentration within the calibration range.

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution in a vial, add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of 5 mM Fmoc-Cl in acetonitrile.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

-

Add 100 µL of 0.1 M glycine solution to quench the excess Fmoc-Cl. Vortex for 10 seconds.

-

Filter the solution through a 0.45 µm syringe filter before HPLC injection.

-

2. HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 20 minutes, then re-equilibrate at 30% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |

| Injection Volume | 20 µL |

Data Presentation

Note: The following data are representative examples based on similar compounds and would need to be experimentally determined for this compound.

Table 1: Quantitative Data for Fmoc-Derivatized this compound

| Parameter | Value |

| Retention Time (tR) | Approx. 12.5 min |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Approx. 0.1 µg/mL |

| Limit of Quantification (LOQ) | Approx. 0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method 2: HILIC-HPLC with ELSD or CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the direct analysis of polar compounds like this compound without derivatization. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detection methods suitable for non-chromophoric analytes.

Experimental Protocol

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound (or its derivative) in a mixture of 75:25 (v/v) acetonitrile and deionized water at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to an estimated concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

| Parameter | Condition |

| Column | HILIC column (e.g., Amide or Amino phase, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Isocratic Elution | 85% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Detection | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD |

| Injection Volume | 10 µL |

Data Presentation

Note: The following data are representative examples based on similar compounds and would need to be experimentally determined for this compound.

Table 2: Quantitative Data for Direct HILIC Analysis of this compound

| Parameter | Value |

| Retention Time (tR) | Approx. 5.2 min |

| Linearity Range | 10 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | Approx. 2 µg/mL |

| Limit of Quantification (LOQ) | Approx. 10 µg/mL |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 97 - 103% |

Experimental Workflow

Caption: Workflow for direct HILIC-HPLC analysis.

Method Selection and Considerations

| Feature | Method 1 (Reversed-Phase with Derivatization) | Method 2 (HILIC with ELSD/CAD) |

| Sensitivity | High | Moderate |

| Selectivity | High | Moderate to High |

| Sample Throughput | Lower (due to derivatization step) | Higher |

| Method Development | More complex (optimization of derivatization) | Simpler (direct injection) |

| Instrumentation | Standard HPLC with UV/Fluorescence detector | HPLC with ELSD or CAD detector required |

| Matrix Effects | Can be significant, requiring careful sample cleanup | Generally lower, but mobile phase composition is critical |

Conclusion

The choice between a derivatization-based reversed-phase method and a direct HILIC method for the analysis of this compound and its derivatives will depend on the specific requirements of the assay, such as sensitivity needs, sample complexity, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantitative results. The protocols and data presented here serve as a comprehensive starting point for method development and routine analysis in a research or quality control setting.

Application Notes and Protocols for Studying D-Lyxosylamine in Maillard Browning

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food chemistry and has significant implications in the fields of medicine and drug development due to its role in the formation of advanced glycation end-products (AGEs).[1][2] This document provides detailed application notes and experimental protocols for studying the formation and role of D-Lyxosylamine, an early-stage intermediate in the Maillard reaction, derived from the pentose sugar D-Lyxose. Pentoses are generally more reactive than hexoses in the Maillard reaction, making the study of their derivatives like this compound particularly relevant.[1]

These protocols are designed to provide a robust framework for investigating the kinetics of this compound formation, its subsequent degradation, and its contribution to the overall browning process. The methodologies outlined are applicable for research in food science, pharmacology, and clinical chemistry.

I. Experimental Setup and Design

The study of this compound in Maillard browning typically involves a model system approach where D-Lyxose is reacted with an amino acid or an amine-containing compound under controlled conditions.

Experimental Workflow

The general workflow for studying this compound in Maillard browning is depicted below. This involves the preparation of reactants, the controlled heating to induce the Maillard reaction, and subsequent analysis of the reaction mixture.

Caption: General experimental workflow for studying this compound.

II. Key Experimental Protocols

Protocol 1: Preparation of a D-Lyxose and Amino Acid Model System

This protocol describes the preparation of a model system to study the formation of this compound and subsequent browning.

Materials:

-

D-Lyxose

-

L-Lysine hydrochloride (or other amino acid of choice)

-

Sodium phosphate buffer (0.1 M)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and pipettes

-

Test tubes with screw caps

Procedure:

-

Prepare a 0.1 M solution of D-Lyxose by dissolving the appropriate amount in distilled water.

-

Prepare a 0.1 M solution of L-Lysine hydrochloride in distilled water.

-

In a volumetric flask, mix equal volumes of the D-Lyxose and L-Lysine solutions to achieve a 1:1 molar ratio.[3]

-

Adjust the initial pH of the reaction mixture to the desired level (e.g., pH 7.4 for physiological conditions or pH 9 for accelerated reaction) using 0.1 M HCl or 0.1 M NaOH.[3]

-

Dispense 5 mL aliquots of the final reaction mixture into screw-capped test tubes to prevent evaporation during heating.

Protocol 2: Induction of Maillard Browning and Sample Collection

This protocol outlines the controlled heating process to induce the Maillard reaction.

Materials:

-

Prepared D-Lyxose-Lysine model system

-

Dry oven or water bath with temperature control

-

Timer

-

Ice bath

Procedure:

-

Preheat the dry oven or water bath to the desired reaction temperature (e.g., 100°C or 120°C for accelerated studies).

-

Place the sealed test tubes containing the reaction mixture into the preheated oven or water bath.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), remove one test tube from the heat source.

-

Immediately place the removed test tube into an ice bath to quench the reaction.

-

Store the collected samples at -20°C until analysis.

Protocol 3: Quantification of Browning Intensity by UV-Vis Spectrophotometry

This protocol details the measurement of browning development, which is an indicator of the progression of the Maillard reaction.

Materials:

-

Collected samples from Protocol 2

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Distilled water (for blank)

Procedure:

-

Allow the frozen samples to thaw to room temperature.

-

Centrifuge the samples if any precipitate has formed.

-

Set the spectrophotometer to measure absorbance at 420 nm.

-

Use distilled water or the initial reaction mixture (time 0) as a blank.

-

Measure the absorbance of each sample at 420 nm. The absorbance value is an index of browning intensity.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the separation and quantification of this compound. As this compound lacks a strong chromophore, pre-column derivatization or the use of specific detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often required. The following is a general method adaptable for amino sugars.

Materials:

-

Collected samples from Protocol 2

-

HPLC system with a suitable detector (e.g., UV-Vis after derivatization, ELSD, or MS)

-

C18 reverse-phase column or a HILIC column

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Derivatization agent (if using UV-Vis, e.g., FMOC-Cl)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Thaw the samples to room temperature.

-

Filter the samples through a 0.45 µm syringe filter.

-

If derivatization is required, follow a validated protocol for the chosen derivatizing agent (e.g., FMOC-Cl derivatization for primary amines).

-

-

HPLC Conditions (Example for a C18 column):

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate this compound from D-Lyxose and the amino acid. For example, start with a low percentage of B and gradually increase it.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: Wavelength appropriate for the derivative (e.g., 265 nm for FMOC derivatives) or by ELSD/MS.

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard or a closely related aminosugar standard.

-

Calculate the concentration of this compound in the samples based on the peak area from the standard curve.

-

III. Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.

Table 1: Browning Intensity at Different Time Points

| Time (minutes) | Absorbance at 420 nm (Mean ± SD, n=3) |

| 0 | |

| 15 | |

| 30 | |

| 60 | |

| 90 | |

| 120 | |

| 180 |

Table 2: Concentration of this compound over Time

| Time (minutes) | This compound Concentration (µg/mL) (Mean ± SD, n=3) |

| 0 | |

| 15 | |

| 30 | |

| 60 | |

| 90 | |

| 120 | |

| 180 |

IV. Signaling Pathways and Logical Relationships

The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then cyclizes to form a glycosylamine. In the case of D-Lyxose and an amino acid, this results in the formation of this compound. This intermediate then undergoes the Amadori rearrangement to form a ketosamine, which is a precursor to more advanced Maillard reaction products and ultimately, AGEs.

Caption: Initial pathway of the Maillard reaction involving this compound.

V. Conclusion